molecular formula C18H14Br2S B14295185 2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene CAS No. 118742-51-1

2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene

Cat. No.: B14295185
CAS No.: 118742-51-1
M. Wt: 422.2 g/mol
InChI Key: ZUYRCXKWERNXAP-UHFFFAOYSA-N
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Description

2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene is an organic compound with the molecular formula C18H14Br2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromophenyl groups and two methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

118742-51-1

Molecular Formula

C18H14Br2S

Molecular Weight

422.2 g/mol

IUPAC Name

2,5-bis(4-bromophenyl)-3,4-dimethylthiophene

InChI

InChI=1S/C18H14Br2S/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-10H,1-2H3

InChI Key

ZUYRCXKWERNXAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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